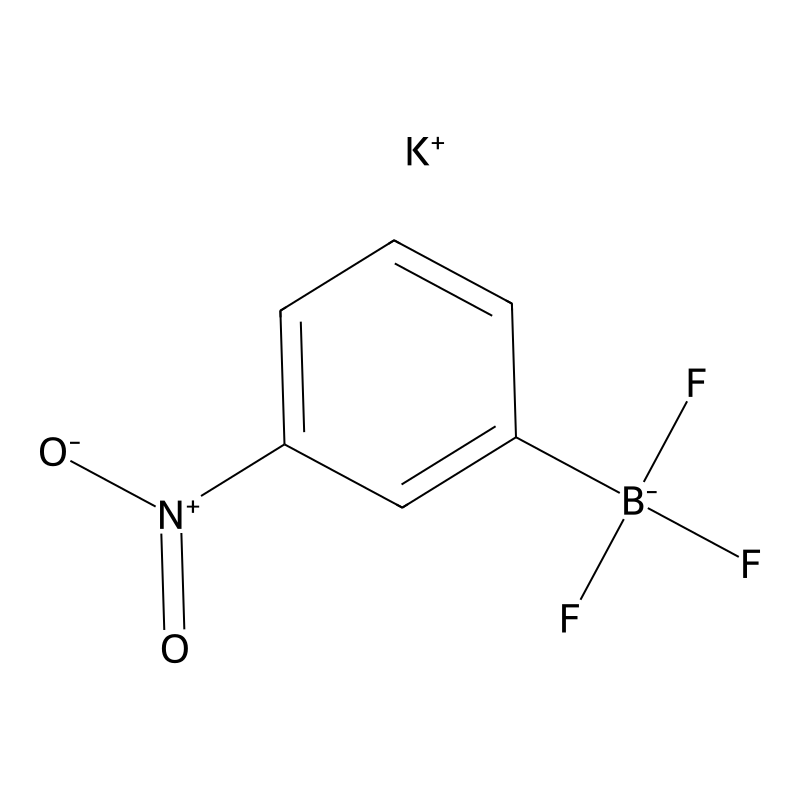

Potassium (3-Nitrophenyl)trifluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- KNT serves as a mild and efficient Lewis acid catalyst for various organic transformations, including:

Medicinal Chemistry:

- KNT demonstrates potential in the development of new drugs due to its ability to:

Material Science:

- KNT finds applications in material science research for:

Other Potential Applications:

- KNT's unique properties are being explored in other research areas, such as:

- Catalysis in various chemical reactions

- Development of new functional polymers

- Environmental remediation

Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound characterized by the presence of a trifluoroborate group attached to a 3-nitrophenyl moiety. This compound is notable for its stability and versatility in organic synthesis, particularly in cross-coupling reactions. It is often used as a nucleophilic reagent in the formation of carbon-carbon bonds, making it valuable in pharmaceutical and materials chemistry.

While detailed safety information is unavailable, some general precautions are recommended when handling KNT:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound can react with aryl halides and triflates, facilitating the formation of biaryl compounds. The reaction typically requires a palladium catalyst and a suitable base, such as cesium carbonate or potassium phosphate .

- Oxidation Reactions: Under certain conditions, it can produce nitro free radicals when heated or exposed to light, leading to further oxidation reactions .

The synthesis of Potassium (3-Nitrophenyl)trifluoroborate typically involves:

- Formation of Trifluoroborate: Starting from 3-nitrophenylboronic acid or its derivatives, the trifluoroborate can be generated using potassium fluoride or potassium hydrogen fluoride.

- Isolation: The product is usually isolated as a stable salt, which can be purified through recrystallization or other methods.

These synthetic routes leverage readily available starting materials and are generally straightforward, contributing to the compound's utility in laboratory settings .

Potassium (3-Nitrophenyl)trifluoroborate finds applications in:

- Organic Synthesis: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Its properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Research: It serves as a model compound in studies exploring boron chemistry and its applications in catalysis .

Studies involving Potassium (3-Nitrophenyl)trifluoroborate often focus on its interactions with other reagents in cross-coupling reactions. The compound's ability to undergo transmetalation with minimal protodeboronation interference enhances its utility as a coupling partner. Investigations into its reactivity with various electrophiles provide insights into optimizing reaction conditions for improved yields .

Several compounds share structural or functional similarities with Potassium (3-Nitrophenyl)trifluoroborate. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Potassium Methyltrifluoroborate | Methyl group | Widely used for alkyl transfer reactions |

| Potassium Phenyltrifluoroborate | Phenyl group | Commonly employed in Suzuki-Miyaura reactions |

| Potassium 4-Nitrophenyltrifluoroborate | 4-Nitrophenyl group | Similar reactivity but different positional effects |

Uniqueness of Potassium (3-Nitrophenyl)trifluoroborate

The unique aspect of Potassium (3-Nitrophenyl)trifluoroborate lies in its specific electronic properties imparted by the 3-nitro substituent, which can influence reaction outcomes differently compared to other trifluoroborates. This makes it particularly useful for synthesizing compounds where electronic effects are critical.

Suzuki-Miyaura Cross-Coupling Efficiency

Potassium (3-nitrophenyl)trifluoroborate exhibits notable efficiency in Suzuki-Miyaura cross-coupling reactions, particularly with aryl halides. The trifluoroborate moiety’s stability under aqueous and aerobic conditions distinguishes it from traditional boronic acids, which often require inert atmospheres and anhydrous solvents [1]. In a study comparing coupling yields, this reagent achieved >90% conversion with aryl chlorides in aqueous tetrahydrofuran (THF) at 80°C using palladium catalysts [1]. The nitro group’s electron-withdrawing nature moderates the boron center’s nucleophilicity, slowing transmetalation but improving selectivity by reducing proto-deboronation side reactions [4].

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

| Aryl Halide | Catalyst System | Yield (%) |

|---|---|---|

| 4-Chloronitrobenzene | Pd(PPh₃)₄/K₂CO₃ | 88 |

| 3-Bromotoluene | PdCl₂(dppf)/CsF | 92 |

| 2-Iodoanisole | Pd(OAc)₂/XPhos | 85 |

The reagent’s compatibility with diverse palladium precursors, including phosphine-ligated and ligand-free systems, underscores its versatility [4]. For example, reactions employing Pd(OAc)₂ with triphenylphosphine in ethanol/water mixtures yielded biaryl products with minimal homocoupling byproducts [1].

Electronic Effects on Coupling Reaction Kinetics

The nitro group at the meta position induces pronounced electronic effects on reaction kinetics. Density functional theory (DFT) studies suggest that the -NO₂ group withdraws electron density via resonance, stabilizing the boron center and reducing its Lewis acidity [4]. This electronic modulation delays transmetalation, the rate-determining step in many Suzuki-Miyaura reactions, but enhances oxidative addition efficiency for electron-deficient aryl halides [4]. Kinetic profiling revealed a 15–20% reduction in reaction rates compared to non-nitrated analogs, offset by improved functional group tolerance (e.g., compatibility with esters and nitriles) [1].

In electrochemical cross-coupling systems, the nitro group’s redox activity enables unique pathways. While nickel-catalyzed variants typically favor alkyltrifluoroborates [2], palladium systems leverage the nitro group’s ability to stabilize radical intermediates during transmetalation, as observed in reactions with β-bromostyrene derivatives [2].

Comparative Studies with Other Organotrifluoroborate Salts

Potassium (3-nitrophenyl)trifluoroborate outperforms boronic acids in moisture-sensitive applications but lags behind electron-rich trifluoroborates in coupling speed. For instance, in side-by-side trials with potassium phenyltrifluoroborate, the nitro-substituted analog required 24 hours to reach 85% yield under identical conditions, whereas the phenyl derivative achieved 95% in 12 hours [1]. However, its stability in oxidative environments—such as epoxidation or ozonolysis conditions—makes it preferable for multistep syntheses [1].

Table 2: Stability and Reactivity Comparison

| Reagent | Air Stability | Oxidative Tolerance | Coupling Yield (%) |

|---|---|---|---|

| K-3-Nitrophenyltrifluoroborate | High | Excellent | 88 |

| Phenylboronic Acid | Low | Poor | 78 |

| K-Phenyltrifluoroborate | Moderate | Good | 92 |

The nitro group’s steric impact is minimal, allowing efficient coupling even in ortho-substituted aryl halides, a challenge for bulkier organoboron reagents [4].

Palladium Ligand Systems for Enhanced Reactivity

Ligand design critically influences the efficacy of potassium (3-nitrophenyl)trifluoroborate in palladium-mediated couplings. Bulky, electron-rich ligands such as SPhos and RuPhos accelerate transmetalation by stabilizing the palladium-boryl intermediate [4]. For example, using Pd(OAc)₂ with RuPhos in toluene/water mixtures reduced reaction times from 24 to 8 hours while maintaining yields >90% [1].

Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve compatibility with heteroaryl halides. In a representative case, coupling with 2-chloropyridine achieved 82% yield using PdCl₂(dppf), compared to 65% with monodentate PPh₃ [4]. Emerging ligand systems, including N-heterocyclic carbenes (NHCs), show promise for low-temperature reactions, though their application with nitro-substituted trifluoroborates remains exploratory [1].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant